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Compound of Interest

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281 Get Quote

Abstract
4-Phenoxybutyryl chloride (CAS 5139-89-9) is a versatile electrophilic building block critical

to the synthesis of oxygen-containing heterocycles and lipophilic linker systems in medicinal

chemistry.[1][2] This application note details the two primary divergent synthetic pathways for

this reagent: (1) Intramolecular Friedel-Crafts Cyclization to access the 2,3,4,5-tetrahydro-1-

benzoxepin-5-one scaffold, and (2) Intermolecular N-Acylation for the installation of phenoxy-

linker motifs common in histone deacetylase (HDAC) inhibitors and kinase probes. We provide

optimized protocols, mechanistic insights, and safety standards for scalable execution.

Introduction & Chemical Profile
4-Phenoxybutyryl chloride is an acyl chloride derivative characterized by a terminal phenoxy

group connected to a reactive carbonyl via a propyl chain.[2] Its utility stems from the specific

length of the carbon chain (n=3), which allows for the formation of stable 7-membered rings

(benzoxepines) or serves as a "cap-and-linker" moiety that occupies hydrophobic pockets in

target enzymes.
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Property Specification

CAS Number 5139-89-9

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

Physical State Colorless to pale yellow liquid/low-melting solid

Reactivity Class Acid Chloride (Moisture Sensitive, Corrosive)

Storage 2–8°C, under Argon/Nitrogen

Strategic Reaction Landscape
The reactivity of 4-phenoxybutyryl chloride bifurcates based on the reaction environment. In

the presence of strong Lewis acids, it favors intramolecular cyclization.[2] In the presence of

nucleophiles (amines/alcohols) and mild bases, it functions as a derivatizing agent.[2]

4-Phenoxybutyryl Chloride
(Starting Material)

Lewis Acid (AlCl3)
Intramolecular F-C

Nucleophile (R-NH2)
Intermolecular Acylation

2,3,4,5-Tetrahydro-1-benzoxepin-5-one
(Core Scaffold)

 Cyclization
(7-membered ring)

Phenoxybutyryl Amides
(HDAC/Kinase Linkers)

 Amidation

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 4-phenoxybutyryl chloride leading to fused ring

systems or linear pharmacophores.

Application I: Synthesis of the Benzoxepinone
Scaffold
The 2,3,4,5-tetrahydro-1-benzoxepin-5-one skeleton is a privileged structure in drug discovery,

serving as a precursor for rigid analogues of neurotransmitters and anti-inflammatory agents

[1].
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Mechanistic Insight
The reaction proceeds via an Intramolecular Friedel-Crafts Acylation.[2] The Lewis acid (AlCl₃)

abstracts the chloride, generating a highly electrophilic acylium ion.[2] The tethered phenoxy

ring attacks this electrophile.[2]

Critical Factor: The formation of a 7-membered ring is kinetically slower than 5- or 6-

membered rings.[2] Therefore, strict temperature control is required to prevent intermolecular

polymerization (dimerization) which competes with the desired cyclization.[2]

Protocol A: AlCl₃-Mediated Cyclization
Scale: 10 mmol | Expected Yield: 65–75%[2]

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir

bar, reflux condenser, and an argon inlet.

Solvent Preparation: Add Aluminum Chloride (AlCl₃, 2.0 equiv, 2.66 g) to 30 mL of anhydrous

Dichloromethane (DCM). Stir at 0°C to form a suspension.

Note: Nitrobenzene can be used for higher solubility, but DCM simplifies workup.[2]

Addition: Dissolve 4-phenoxybutyryl chloride (10 mmol, 1.99 g) in 10 mL anhydrous DCM.

Add this solution dropwise to the AlCl₃ suspension over 30 minutes at 0°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor

by TLC (System: Hexane/EtOAc 4:1).[2][3] The spot for the acid chloride (reactive) will

disappear, replaced by the lower Rf ketone.[2]

Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing

100 g of crushed ice/HCl (1M) mixture. Caution: Exothermic.[2]

Workup:

Separate the organic layer.[2]

Extract the aqueous layer with DCM (2 x 30 mL).[2]
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Wash combined organics with sat.[2] NaHCO₃ (to remove traces of free acid) and Brine.[2]

Dry over anhydrous MgSO₄ and concentrate in vacuo.[2]

Purification: The crude oil often solidifies.[2] Recrystallize from Hexane/Ether or purify via

flash column chromatography (0-10% EtOAc in Hexanes).[2]

Troubleshooting Table
Observation Root Cause Corrective Action

Low Yield / Polymerization Concentration too high

Dilute reaction to 0.1 M or use

High Dilution Addition

technique.

Incomplete Reaction Deactivated AlCl₃

Ensure AlCl₃ is fresh and

yellow/grey (not white powder,

which indicates hydrolysis).

Cleavage of Ether Bond Temperature too high

Keep reaction below 40°C;

AlCl₃ can cleave aryl ethers at

reflux.[2]

Application II: The Phenoxybutyryl Linker
(Amidation)
In medicinal chemistry, the 4-phenoxybutyryl group acts as a "cap" moiety.[2] For example, in

the design of HDAC inhibitors, the phenyl ring interacts with the rim of the enzyme's active site,

while the butyryl chain reaches down the tunnel to the zinc ion [2].
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Figure 2: General workflow for amide coupling using 4-phenoxybutyryl chloride.

Protocol B: N-Acylation of Secondary Amines
Target: Synthesis of N-substituted-4-phenoxybutanamides. Scale: 5 mmol

Reagents: In a 50 mL RBF, dissolve the secondary amine (e.g., Morpholine or a Piperazine

derivative, 5.0 mmol) and Triethylamine (TEA, 1.5 equiv, 7.5 mmol) in 20 mL anhydrous

DCM.

Addition: Cool to 0°C. Add 4-phenoxybutyryl chloride (1.1 equiv, 5.5 mmol) dropwise via

syringe.

Why: Excess acid chloride ensures complete consumption of the valuable amine

component.[2]

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

Validation: Check TLC. The amine (ninhydrin active) should be consumed.[2]

Workup (Self-Validating Step):
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Wash organic phase with 1M HCl (removes unreacted amine and TEA).[2]

Wash with 1M NaOH (hydrolyzes and removes excess acid chloride as the water-soluble

acid salt).[2]

Dry (Na₂SO₄) and concentrate.[2][3]

Result: High purity amide (>95%) is usually obtained without chromatography due to the

"Acid/Base Wash" purification strategy.[2]

Safety & Handling Standards
4-Phenoxybutyryl chloride is a Corrosive (Category 1B) and a Lachrymator.[2]

Engineering Controls: All operations must be performed in a functioning fume hood.

PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

[2]

Quenching Spills: Do not use water directly.[2] Absorb with dry sand or vermiculite, then

neutralize with dilute sodium carbonate solution in a waste container.[2]

Storage: Store in a tightly sealed container under inert gas. Moisture exposure generates

HCl gas and 4-phenoxybutyric acid (solid precipitate).[2]
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PubChem Compound Summary: 4-Phenoxybutyryl chloride (CID 78819).[2] National

Center for Biotechnology Information.[2] Link[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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